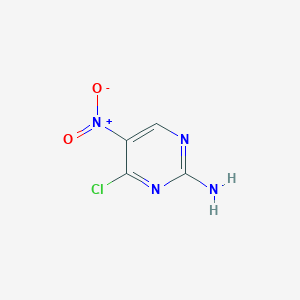
MAGE-3 Antigen (167-176) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MAGE-3 Antigen (167-176) (human)” is a peptide composed of ten amino acids: methionine, glutamic acid, valine, aspartic acid, proline, isoleucine, glycine, histidine, leucine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “MAGE-3 Antigen (167-176) (human)” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase in site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Peptides like “MAGE-3 Antigen (167-176) (human)” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biosensors, drug delivery systems, and as additives in cosmetics and food products.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with target proteins or receptors, triggering a cascade of biochemical events. For example, peptides can bind to cell surface receptors, activating intracellular signaling pathways that regulate gene expression, cell growth, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Ala-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH
- H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Phe-OH
- H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-NH2
Uniqueness
The uniqueness of “MAGE-3 Antigen (167-176) (human)” lies in its specific sequence, which determines its biological activity and interactions. Variations in the amino acid sequence can significantly alter the peptide’s properties, making each peptide unique in its function and application.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFQUYJNDCWOK-PCTHOLPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N12O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)










